molecular formula C30H22N2O2 B7948876 Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-

Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-

Cat. No.: B7948876
M. Wt: 442.5 g/mol
InChI Key: OKEZAUMKBWTTCR-UHFFFAOYSA-N
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Description

Benzoxazole, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-] is a complex organic compound with the molecular formula C30H22N2O2. It is known for its unique structure, which includes two benzoxazole rings connected by a phenylene bridge with an ethene linkage. This compound is often used in various industrial and scientific applications due to its stability and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazole, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-] typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring. The specific synthetic route can vary, but a common method includes the use of a condensation reaction followed by cyclization. The reaction conditions often require a catalyst and a controlled temperature to ensure the proper formation of the benzoxazole rings .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for higher yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Benzoxazole, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzoxazole, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-] exerts its effects is primarily through its ability to absorb and emit light. This property is due to the conjugated system of double bonds and the presence of the benzoxazole rings. The compound can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoxazole, 2,2’-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-] is unique due to its specific structure, which provides enhanced stability and distinct fluorescent properties compared to its simpler counterparts. This makes it particularly valuable in applications requiring high-performance materials and precise analytical techniques .

Properties

IUPAC Name

5-methyl-2-[4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N2O2/c1-19-3-15-27-25(17-19)31-29(33-27)23-11-7-21(8-12-23)5-6-22-9-13-24(14-10-22)30-32-26-18-20(2)4-16-28(26)34-30/h3-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEZAUMKBWTTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=C(O5)C=CC(=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062379
Record name Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2397-00-4
Record name 4,4′-Bis(5-methyl-2-benzoxazolyl)stilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2397-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis[5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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